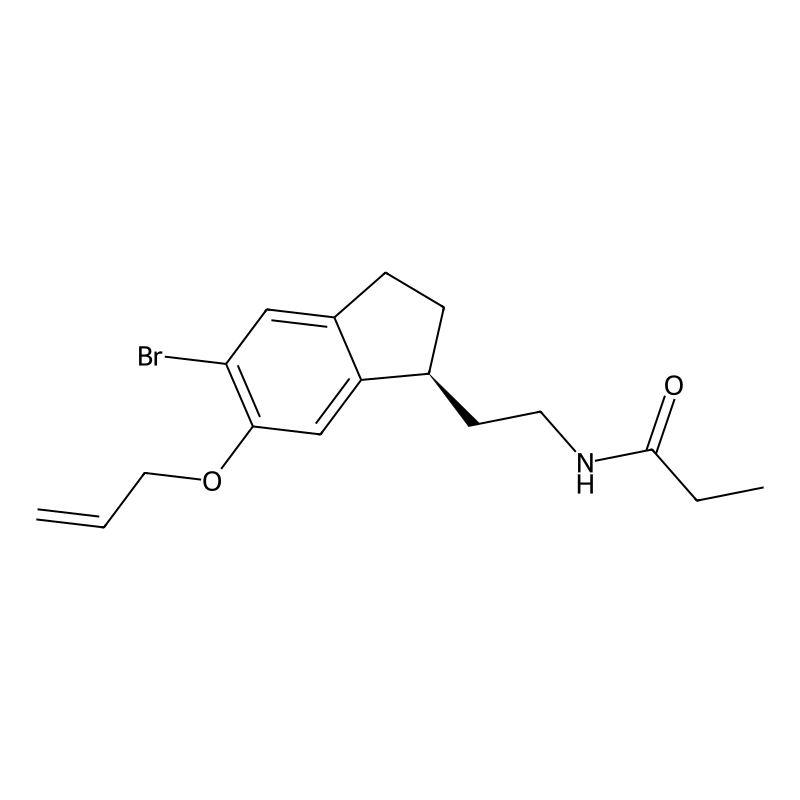

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide is a synthetic compound classified as an indene derivative. It features a complex structure that includes a propionamide group linked to a substituted indene moiety, characterized by the presence of a bromine atom and an ethyl chain. The molecular formula for this compound is C17H22BrNO2, with a molecular weight of approximately 352.3 g/mol. It appears as a white to light beige powder and is soluble in organic solvents such as methanol and dimethyl sulfoxide, but insoluble in water .

The primary reaction pathway for synthesizing N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide involves the condensation of 5-bromo-2,3-dihydroinden-1-one with (2-bromoethyl)acrylate. This is followed by a reduction step using sodium borohydride to yield the final product. The compound can also undergo various substitution reactions due to the presence of reactive functional groups within its structure .

N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide exhibits significant biological activity, particularly in the field of oncology. Studies have shown that it possesses potent antitumor properties, effectively inducing apoptosis in cancer cells both in vitro and in vivo. Additionally, it has demonstrated promising antiviral and antibacterial activities, suggesting potential applications beyond cancer treatment, including agricultural biotechnology .

The synthesis of N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide typically involves several steps:

- Condensation Reaction: The initial step involves the reaction between 5-bromo-2,3-dihydroinden-1-one and (2-bromoethyl)acrylate.

- Reduction: The resulting product from the condensation is then reduced using sodium borohydride to form the desired amide.

- Purification: The final product is purified through techniques like recrystallization or chromatography to achieve high purity levels suitable for biological testing .

This compound has potential applications in various fields:

- Pharmaceuticals: Primarily investigated for its antitumor properties in cancer therapy.

- Agriculture: Its antibacterial and antiviral properties may be harnessed for developing new agricultural products.

- Biotechnology: Potential uses in biotechnological applications due to its unique chemical structure and biological activity .

Interaction studies of N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide have focused on its mechanisms of action against cancer cells. Research indicates that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. Further studies are necessary to elucidate its precise interactions at the molecular level and its potential synergistic effects when combined with other therapeutic agents .

Several compounds share structural or functional similarities with N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromoindole | Indole structure with bromine substitution | Antitumor activity |

| 6-Methoxyindole | Indole structure with methoxy group | Antidepressant properties |

| Propanamide derivatives | Various substitutions on propanamide backbone | Diverse biological activities |

Uniqueness: N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide stands out due to its specific brominated indene structure combined with a propionamide moiety, which confers distinct biological properties not observed in other similar compounds .